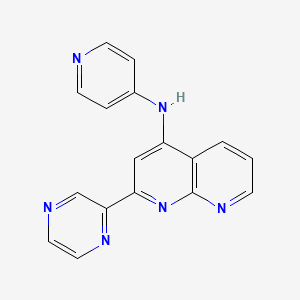
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of at least one atom other than carbon within their ring structure. The unique arrangement of pyrazine, pyridine, and naphthyridine rings in this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between pyrazine-2-carboxylic acid and 4-aminopyridine, followed by cyclization with 1,8-naphthyridine. The reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or toluene. The reaction temperature is usually maintained between 80-120°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems can help in maintaining consistent reaction conditions and product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the pyrazine or pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide at 50-60°C.
Major Products Formed
Oxidation: Formation of naphthyridine oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of alkylated or acylated naphthyridine derivatives.
Applications De Recherche Scientifique
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, it may disrupt the cell membrane or interfere with DNA replication in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-pyrazin-2-yl-N-pyridin-3-yl-1,8-naphthyridin-4-amine: Similar
Propriétés
Formule moléculaire |
C17H12N6 |
|---|---|
Poids moléculaire |
300.32 g/mol |
Nom IUPAC |
2-pyrazin-2-yl-N-pyridin-4-yl-1,8-naphthyridin-4-amine |
InChI |
InChI=1S/C17H12N6/c1-2-13-14(22-12-3-6-18-7-4-12)10-15(23-17(13)21-5-1)16-11-19-8-9-20-16/h1-11H,(H,18,21,22,23) |
Clé InChI |
PXECJTJEOAAEHH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(C=C2NC3=CC=NC=C3)C4=NC=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















